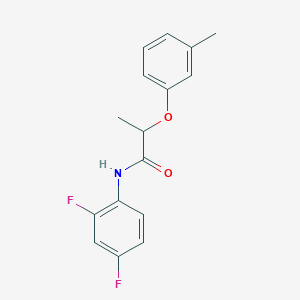
9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with a 2-methyl-2-propenyl group and two nitro groups at positions 3 and 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole typically involves the nitration of 9-(2-methyl-2-propenyl)carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available carbazole. The initial step involves the alkylation of carbazole with 2-methyl-2-propenyl bromide in the presence of a base such as potassium carbonate. The resulting 9-(2-methyl-2-propenyl)carbazole is then subjected to nitration using a nitrating mixture to yield the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methyl-2-propenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of 9-(2-formyl-2-propenyl)-3,6-dinitro-9H-carbazole or 9-(2-carboxy-2-propenyl)-3,6-dinitro-9H-carbazole.
Reduction: Formation of 9-(2-methyl-2-propenyl)-3,6-diamino-9H-carbazole.
Substitution: Formation of derivatives such as 9-(2-methyl-2-propenyl)-3-amino-6-nitro-9H-carbazole.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro groups and the carbazole core contribute to its bioactivity.
Medicine
Research has explored the use of carbazole derivatives in medicinal chemistry for the development of new therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and organic electronic materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbazole core can intercalate with DNA, affecting its replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
9-(2-methyl-2-propenyl)carbazole: Lacks the nitro groups, making it less reactive in certain chemical reactions.
3,6-dinitrocarbazole: Lacks the 2-methyl-2-propenyl group, affecting
Propiedades
IUPAC Name |
9-(2-methylprop-2-enyl)-3,6-dinitrocarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10(2)9-17-15-5-3-11(18(20)21)7-13(15)14-8-12(19(22)23)4-6-16(14)17/h3-8H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZTVWYWWWPOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-4-(3-{1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B5958860.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5958867.png)
![4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol](/img/structure/B5958872.png)

![1-(3-{[(2-imidazo[1,2-a]pyrimidin-2-ylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5958879.png)
![N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE](/img/structure/B5958889.png)
![methyl 5-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B5958896.png)
![5-methoxy-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5958898.png)
![3-chloro-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5958909.png)

![1-(cyclopropylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B5958915.png)
![3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5958933.png)

![3-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B5958950.png)
